molecular formula C10H14N4O2 B13734152 8-Isopropyltheophylline CAS No. 2850-40-0

8-Isopropyltheophylline

Cat. No.: B13734152
CAS No.: 2850-40-0
M. Wt: 222.24 g/mol
InChI Key: NKNVOKGUNUZJFC-UHFFFAOYSA-N
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Description

Historical Perspectives on Xanthine (B1682287) Derivatives as Research Tools

The journey into the pharmacological applications of xanthine derivatives began with naturally occurring alkaloids, most notably caffeine (B1668208) (1,3,7-trimethylxanthine) and theophylline (B1681296) (1,3-dimethylxanthine). Current time information in Bangalore, IN. Initially isolated in the 19th century, these compounds were first recognized for their stimulant and diuretic properties. farmaciajournal.comresearchgate.net Their structural elucidation and eventual synthesis opened the door for their use as fundamental tools in academic research. researchgate.net

Early investigations centered on their physiological effects, which were later understood to be linked to their ability to act as antagonists at adenosine (B11128) receptors and as inhibitors of phosphodiesterase enzymes. researchgate.netwikipedia.orgmdpi.com This dual action made them interesting subjects for study, but their lack of selectivity for different adenosine receptor subtypes limited their precision as experimental probes. Current time information in Bangalore, IN.nih.gov This non-selectivity spurred a new era of medicinal chemistry research aimed at synthesizing derivatives with enhanced affinity and selectivity. The goal was to create molecular tools that could dissect the specific roles of the four known adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). Current time information in Bangalore, IN.wikipedia.org The modification of the core xanthine structure, particularly at the 1-, 3-, and 8-positions, proved to be a fruitful strategy in developing these highly selective pharmacological probes. Current time information in Bangalore, IN.

Significance of 8-Isopropyltheophylline as a Pharmacological Probe in Purinergic Research

This compound is a synthetic derivative of theophylline, distinguished by the presence of an isopropyl group at the 8-position of the xanthine core. The strategic modification at this position is a key area of xanthine-related research. Studies have consistently shown that introducing substituents at the 8-position can dramatically alter a compound's affinity and selectivity for adenosine receptor subtypes. For instance, the addition of a phenyl group at this position was found to considerably increase antagonist potency at both A₁ and A₂ receptors.

The development of 8-substituted xanthines has been crucial for creating tools that can selectively block specific adenosine receptors, allowing researchers to investigate their individual physiological and pathophysiological roles. While naturally occurring xanthines like caffeine and theophylline are non-selective, synthetic derivatives are designed to target specific receptors. This selectivity is vital in purinergic research to understand complex processes such as neurotransmission, cardiac function, and inflammation, which are modulated by different adenosine receptor subtypes. wikipedia.orgguidetopharmacology.org

The introduction of an alkyl group, such as the isopropyl moiety in this compound, is a deliberate design choice aimed at exploring the structure-activity relationships of adenosine receptor antagonists. Research into various 8-substituted derivatives helps in mapping the binding pockets of adenosine receptors and in designing more potent and selective compounds for both research and potential therapeutic applications. nih.govnih.gov For example, research into a series of 8-piperazine ethyl xanthine derivatives highlighted how substitutions on the xanthine core influence affinity for the A₁-adenosine receptor. nih.gov Although detailed public research specifically isolating the pharmacological profile of this compound as a probe is specialized, its structure places it within the class of 8-substituted xanthines that have been instrumental in advancing the understanding of purinergic signaling.

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name 1,3-dimethyl-8-propan-2-yl-7H-purine-2,6-dione
Molecular Formula C₁₀H₁₄N₄O₂
Molecular Weight 222.24 g/mol
CAS Number 2850-40-0

Classification within Xanthine Alkaloids for Research Purposes

For research purposes, xanthine alkaloids are classified based on their chemical structure and pharmacological activity. This compound falls into several key categories:

Substituted Xanthine: It is a synthetic derivative of xanthine, a purine (B94841) base. Specifically, it is a derivative of theophylline, placing it in the methylxanthine subgroup. mdpi.com The defining feature is the isopropyl group at the 8-position, which distinguishes it from naturally occurring methylxanthines like caffeine and theophylline.

Adenosine Receptor Antagonist: The primary mechanism of action for many xanthines in a research context is the competitive antagonism of adenosine receptors. wikipedia.orgmdpi.com Xanthines like this compound are investigated for their ability to bind to and block these receptors, thereby preventing the actions of the endogenous ligand, adenosine. wikipedia.org The nature of the substituent at the 8-position is a critical determinant of the compound's affinity and selectivity profile across the A₁, A₂A, A₂B, and A₃ receptor subtypes.

Pharmacological Research Tool: Due to its synthetic nature and specific structural modification, this compound is primarily classified as a pharmacological tool. Such compounds are not intended for therapeutic use but are synthesized to probe biological systems. nih.govnih.gov They are used in in vitro and in vivo experiments to help define the structure and function of receptors and to validate them as potential targets for new drug development. The synthesis and evaluation of numerous derivatives, including those with various 8-position substitutions, are fundamental to this discovery process. nih.govnih.gov

Table 2: Research Classification of Xanthine Derivatives

ClassificationDescriptionExamples
Natural Methylxanthines Occur in plants; generally non-selective adenosine receptor antagonists.Caffeine, Theophylline, Theobromine
8-Substituted Xanthines Synthetically modified at the 8-position to enhance potency and/or selectivity for adenosine receptor subtypes.8-Phenyltheophylline (B1204217), 8-Cyclopentyltheophylline (CPT), this compound
Selective A₁ Antagonists Designed with high affinity for the A₁ adenosine receptor.8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)
Selective A₂A Antagonists Designed with high affinity for the A₂A adenosine receptor.Istradefylline, SCH-58261

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2850-40-0

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

1,3-dimethyl-8-propan-2-yl-7H-purine-2,6-dione

InChI

InChI=1S/C10H14N4O2/c1-5(2)7-11-6-8(12-7)13(3)10(16)14(4)9(6)15/h5H,1-4H3,(H,11,12)

InChI Key

NKNVOKGUNUZJFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C(=O)N(C(=O)N2C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization for Research Applications

Established Synthetic Routes for 8-Isopropyltheophylline

The primary and most established method for synthesizing this compound and other 8-substituted xanthines is through the condensation of a 5,6-diaminouracil (B14702) with a corresponding carboxylic acid or aldehyde. nih.govfrontiersin.orgbiointerfaceresearch.com This general approach, often referred to as the Traube purine (B94841) synthesis, can be adapted to produce a wide array of xanthine (B1682287) derivatives.

A common route begins with 5,6-diamino-1,3-dimethyluracil (B14760) as the key starting material. nih.gov This precursor is typically synthesized by the nitrosation and subsequent reduction of 6-amino-1,3-dimethyluracil. The synthesis of this compound can then proceed via one of two main pathways:

Condensation with an Aldehyde: 5,6-diamino-1,3-dimethyluracil is condensed with isobutyraldehyde. This reaction forms an intermediate imine (a Schiff base), which then undergoes oxidative cyclization to yield the final this compound product. nih.govclockss.org Various oxidizing agents can be used for the cyclization step, including ferric chloride or even air under specific conditions. biointerfaceresearch.comclockss.org

Condensation with a Carboxylic Acid: Alternatively, the diaminouracil can be reacted with isobutyric acid. This forms an amide intermediate, which is then cyclized, often through heating with a dehydrating agent or a base like sodium hydroxide, to form the imidazole (B134444) ring of the xanthine core. nih.govnewsama.com

Another described method involves the use of 8-bromotheophylline (B15645) as a starting material, which can undergo alkylation at the 8-position, although this is less common for simple alkyl groups like isopropyl. nih.gov A study reported the synthesis of this compound with a 67% yield, highlighting the efficiency of established methods. scirp.orgscribd.com

Table 1: Comparison of Established Synthetic Routes for this compound

Starting Material Key Reagent Intermediate Key Step Reference
5,6-Diamino-1,3-dimethyluracil Isobutyraldehyde Imine (Schiff Base) Oxidative Cyclization nih.govclockss.org
5,6-Diamino-1,3-dimethyluracil Isobutyric Acid Amide Base-catalyzed Cyclization/Dehydration nih.govnewsama.com
8-Bromotheophylline Isopropylating Agent N/A C8-Alkylation nih.gov

Novel Approaches and Advancements in 8-Position Alkylation of Xanthines

Research into the synthesis of xanthine derivatives is ongoing, with a focus on developing more efficient, versatile, and environmentally friendly methods. Recent advancements in the C8-alkylation and functionalization of the xanthine core are applicable to the synthesis of compounds like this compound and its analogues.

One significant area of development is the use of novel coupling reagents to facilitate the condensation between 5,6-diaminouracils and carboxylic acids. For instance, the use of COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) has been reported as a highly efficient and non-hazardous coupling agent. frontiersin.orgnih.gov This method allows for rapid reaction times (5-10 minutes) and high yields (often over 80%) under mild conditions, avoiding the need for harsher reagents. frontiersin.orgnih.gov

Another innovative approach involves metal-catalyzed cross-coupling reactions for the direct functionalization of the C8-H bond in purine bases. rsc.org While extensively used for arylation, these methods are being explored for C8-alkylation as well. rsc.org Homolytic aromatic substitution has also been employed to introduce alkyl groups at the C8-position. This can be achieved using photochemically generated radicals or radical initiators like benzoyl peroxide. scirp.org More recently, a cobalt-catalyzed method using monoalkyl hydrazines as the radical source in an aqueous ammonia (B1221849) solution has been demonstrated for the C8-alkylation of various xanthines, including theophylline (B1681296). scribd.comscirp.org This process involves the coordination of the alkyl hydrazine (B178648) to a cobalt(III) complex, followed by the release of an alkyl radical that substitutes at the C8 position. scirp.org

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the ring closure reactions required in xanthine synthesis, leading to shorter reaction times and often improved yields. acs.org

Strategies for Derivatization to Develop Research Probes and Analogues

To investigate the biological roles and therapeutic potential of xanthine derivatives, it is often necessary to synthesize analogues that can serve as research probes. This involves modifying the parent structure, such as this compound, to incorporate specific features for affinity studies or receptor mapping.

The synthesis of analogues with functional groups is essential for structure-activity relationship (SAR) studies and for creating ligands that can be tethered to surfaces or larger molecules. For xanthine derivatives, this often involves introducing functional groups onto a substituent at the 8-position. researchgate.netnih.gov

For example, starting with a functionalized carboxylic acid during the initial condensation step allows for the incorporation of groups like esters, amines, or nitriles. An 8-phenyl group is a common scaffold for such modifications, where substituents can be added to the phenyl ring. researchgate.netnih.gov These functional groups can then be used in subsequent reactions. For instance, an amino group can be coupled to amino acids or peptides to study interactions with biological systems, while retaining the xanthine core's high affinity for adenosine (B11128) receptors. nih.gov The introduction of an olefinic group (a carbon-carbon double bond) into an 8-cycloalkyl ring has also been explored as a site for subsequent addition reactions. nih.gov

Receptor mapping and in vivo imaging studies, such as Positron Emission Tomography (PET), require the synthesis of analogues labeled with isotopes. These isotopes can be stable (e.g., deuterium) or radioactive (e.g., tritium, carbon-11, fluorine-18). rsc.org

Strategies for labeling xanthine derivatives like this compound generally fall into two categories:

Partial Synthesis from a Labeled Precursor: This is a common and efficient method. For instance, a labeled methylating agent like [¹¹C]methyl iodide or [³H]methyl iodide can be used to alkylate a des-methyl precursor of this compound at the N1 or N3 position. rsc.org Similarly, if the synthesis starts from a labeled building block, such as [¹⁴C]formic acid for the C8 position, the final product will be radiolabeled. rsc.org

Introduction of a Labeled Functional Group: For PET imaging with fluorine-18, a common strategy is to synthesize a derivative that contains a suitable precursor for fluorination, such as a tosylate or other leaving group. researchgate.nethzdr.de For an this compound analogue, this could involve synthesizing a derivative with a fluoroalkyl or fluorophenoxy group at the 8-position. Docking studies are often employed to determine the optimal position for the fluorine label to ensure that the affinity for the target receptor is preserved. researchgate.net The synthesis of precursors often involves multi-step procedures to build a side chain containing a hydroxyl group, which is then converted to a leaving group (like a tosylate) for the final nucleophilic substitution with [¹⁸F]fluoride. researchgate.net

These synthetic strategies provide the necessary tools to develop highly specific probes for detailed pharmacological and imaging studies of the biological targets of this compound.

Molecular Pharmacology and Adenosine Receptor Interaction Studies

Ligand Binding Kinetics and Receptor Subtype Selectivity

The affinity of a compound for its receptor is a critical determinant of its pharmacological profile. For 8-isopropyltheophylline, its interaction with the family of adenosine (B11128) receptors has been a subject of scientific investigation. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value signifies a higher binding affinity.

Research indicates that xanthine (B1682287) derivatives with larger substituents at the 8-position, such as a cyclopentyl or cyclohexyl group, tend to exhibit higher affinity for the A1 adenosine receptor. nih.gov For instance, 1,3-dipropyl-8-cyclopentylxanthine has a high affinity for the A1 receptor with a Ki value of approximately 0.47 nM. nih.gov While specific Ki values for this compound at A1 receptors are not as extensively documented in the provided search results, the structural-activity relationships of similar xanthine analogues suggest that the isopropyl group at the 8-position also influences its binding characteristics.

The affinity of xanthine derivatives at the A2A adenosine receptor is also influenced by the substituent at the 8-position. nih.gov Studies comparing the antagonist potency of various xanthine analogues at A1 and A2A receptors have shown that modifications at this position have a more pronounced effect on A1 receptor affinity than on A2A receptor affinity. nih.gov For example, 1,3-dipropyl-8-cyclopentylxanthine is about 150-fold more potent as an antagonist at A1 receptors compared to A2A receptors. nih.gov In competition binding assays using human cloned A2A adenosine receptors, theophylline (B1681296), a related methylxanthine, demonstrated the lowest affinity among the antagonists tested. nih.gov

Binding Affinity (Ki) of Select Xanthine Derivatives at Adenosine Receptors

CompoundAdenosine A1 Receptor Ki (nM)Adenosine A2A Receptor Ki (nM)Reference
1,3-Dipropyl-8-cyclopentylxanthine0.47 ± 2~70.5 nih.gov
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)0.45330 d-nb.info
TheophyllineData not available in results>10000 nih.gov

The A2B adenosine receptor typically exhibits a lower affinity for classical xanthine antagonists compared to A1 and A2A receptors. mdpi.com For instance, theophylline has Ki values for the human A2B receptor in the micromolar range, varying from 9070 to 74,000 nM depending on the study. mdpi.com The A3 adenosine receptor is also characterized by a low affinity for many traditional xanthines. nih.gov While specific binding data for this compound at A2B and A3 receptors were not detailed in the search results, the general trend for xanthine derivatives suggests a lower affinity for these subtypes.

Molecular Determinants of Ligand-Receptor Interactions

The interaction between this compound and adenosine receptors is a complex process governed by the specific three-dimensional structure of both the ligand and the receptor's binding pocket. The affinity and selectivity of 8-substituted xanthines, including this compound, for the different adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃) are largely determined by the nature of the substituent at the 8-position of the xanthine core.

Structure-activity relationship (SAR) studies have been instrumental in elucidating the molecular requirements for potent and selective antagonism of adenosine receptors. For the A₁ adenosine receptor, the potency of 1,3-dialkylxanthines is significantly influenced by the substituent at the 8-position. While theophylline itself is a relatively weak adenosine antagonist, substitution at the 8-position can dramatically increase affinity. nih.govnih.gov An 8-phenyl group, for instance, considerably enhances potency compared to unsubstituted or 8-alkyl-substituted xanthines. pnas.orgelsevier.com

Computer-assisted molecular modeling of the A₁ adenosine receptor has shed light on the specific regions within the binding pocket that accommodate the 8-substituent. These studies have identified a "cycloalkyl region" which favorably binds non-aromatic, bulky substituents. nih.gov The affinity of 8-cycloalkyl-1,3-dipropylxanthines is found to be dependent on the volume of the cycloalkyl group, suggesting that the isopropyl group of this compound would occupy this space. nih.gov The orientation of the substituent is also critical; for 8-cycloalkyl derivatives, a specific dihedral angle (N9-C8-C1'-C2') of approximately 330 degrees is associated with optimal binding. nih.gov This contrasts with 8-phenyl derivatives, which adopt a different orientation. nih.gov The presence of a forbidden area near this cycloalkyl region means that the size and shape of the substituent are key determinants of binding affinity. nih.gov

For the A₂A adenosine receptor, the structural requirements at the 8-position differ. While some 8-phenylxanthines can serve as high-affinity ligands, other derivatives, such as those with 8-styryl groups, have been shown to be potent and selective A₂A antagonists. nih.govresearchgate.netnih.gov The substitution pattern on the 1,3- and 7-positions of the xanthine core also modulates A₂A receptor affinity and selectivity. nih.govnih.gov For instance, 1,3-dimethylxanthine derivatives often exhibit greater selectivity for A₂A receptors compared to their 1,3-dipropyl counterparts. nih.gov

The binding affinity of various 8-substituted xanthines for adenosine receptors has been quantified in numerous studies, typically reported as the inhibition constant (Kᵢ). This value represents the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity. The following tables present comparative Kᵢ values for a selection of 8-substituted xanthines at different adenosine receptor subtypes, providing context for the binding characteristics of this compound.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of 8-Substituted Xanthines at A₁ Adenosine Receptors

Compound8-SubstituentKᵢ (nM) at A₁ ReceptorSpeciesReference
Theophylline-H~10,000-50,000Various nih.gov
8-Phenyltheophylline (B1204217)Phenyl72Rat d-nb.info
8-CyclopentyltheophyllineCyclopentyl11Rat nih.gov
1,3-Dipropyl-8-cyclopentylxanthine (DPCPX)Cyclopentyl~1Rat unipd.it

This table is interactive. You can sort the columns by clicking on the headers.

Table 2: Comparative Binding Affinities (Kᵢ, nM) of 8-Substituted Xanthines at A₂A Adenosine Receptors
Compound8-SubstituentKᵢ (nM) at A₂A ReceptorSpeciesReference
Theophylline-H~10,000-50,000Various nih.gov
8-PhenyltheophyllinePhenyl>10,000Human gazi.edu.tr
8-CyclopentyltheophyllineCyclopentyl1400Rat nih.gov
8-(p-Hydroxyphenyl)theophyllinep-HydroxyphenylPotent AntagonistGuinea Pig nih.gov
1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine3-Chlorostyryl54Rat nih.gov

This table is interactive. You can sort the columns by clicking on the headers.

The data indicates that bulky, non-polar groups at the 8-position, such as a cyclopentyl group, confer high affinity and selectivity for the A₁ receptor. nih.govunipd.it In contrast, A₂A receptors can accommodate different types of substituents, with 8-styryl and certain substituted 8-phenyl groups leading to high potency. nih.govnih.gov The isopropyl group of this compound, being a small, branched alkyl group, would be expected to have an intermediate affinity, likely showing some preference for the A₁ receptor over the A₂A receptor, following the general trend observed for 8-alkylxanthines.

Cellular and Subcellular Mechanisms of Action in Experimental Models

Modulation of Intracellular Signaling Pathways via Adenosine (B11128) Receptor Blockade

The principal mechanism of action for xanthine (B1682287) derivatives is the antagonism of adenosine receptors. nih.gov Adenosine is a ubiquitous neuromodulator that exerts inhibitory effects on neuronal firing and neurotransmitter release. caringsunshine.com By blocking adenosine receptors, compounds like 8-Isopropyltheophylline can effectively remove this inhibitory brake, leading to a cascade of downstream cellular effects. Furthermore, many xanthines act as non-selective inhibitors of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic nucleotides. nih.govwikipedia.org

The regulation of the adenylyl cyclase/cyclic adenosine monophosphate (cAMP) pathway is a cornerstone of the cellular action of xanthine derivatives. nih.gov This pathway is a critical intracellular signaling cascade used in widespread cell communication. nih.gov The mechanisms of modulation are twofold:

Adenosine Receptor Antagonism: Adenosine, upon binding to its A1 and A2A receptors, modulates the activity of adenylyl cyclase. A1 receptor activation typically inhibits adenylyl cyclase, decreasing intracellular cAMP levels. By acting as an antagonist at these receptors, this compound is presumed to prevent this inhibition, leading to a relative increase in adenylyl cyclase activity and, consequently, higher concentrations of cAMP.

Phosphodiesterase (PDE) Inhibition: Xanthine derivatives are known to be competitive non-selective phosphodiesterase inhibitors. wikipedia.org PDEs are enzymes that hydrolyze and inactivate cAMP. nih.gov By inhibiting PDEs, this compound would prevent the breakdown of cAMP, leading to its accumulation within the cell. nih.govrxlist.com This elevation in cAMP levels potentiates the activation of cAMP-dependent protein kinase A (PKA), which in turn phosphorylates numerous downstream protein targets, modulating their activity and triggering a variety of cellular responses. nih.govnih.gov

The dual action of adenosine receptor antagonism and PDE inhibition creates a synergistic effect, robustly increasing intracellular cAMP levels and amplifying downstream signaling.

Table 1: Expected Effects of this compound on the Adenylyl Cyclase/cAMP Signaling Pathway This table summarizes the presumed effects based on the known mechanisms of xanthine derivatives.

Target Molecule/ProcessExpected Effect of this compoundRationale
Adenosine ReceptorsAntagonism / BlockadePrevents inhibitory action of endogenous adenosine.
Phosphodiesterase (PDE)InhibitionPrevents the breakdown of cAMP. nih.govnih.gov
Intracellular cAMP LevelIncreaseResult of both adenosine receptor blockade and PDE inhibition. nih.govrxlist.com
Protein Kinase A (PKA)ActivationElevated cAMP levels lead to PKA activation. nih.gov
Downstream SubstratesPhosphorylationActivated PKA phosphorylates target proteins. nih.gov

While the primary effect of this compound is on the cAMP pathway, there is potential for crosstalk with other major signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways. These pathways are crucial regulators of cell proliferation, differentiation, survival, and apoptosis. The cAMP pathway can influence these cascades, for instance, through PKA-mediated phosphorylation of components within the MAPK pathway. However, specific experimental studies detailing the direct interplay between this compound and the MAPK or PI3K/Akt signaling pathways are not extensively documented in the available research. The effects of the parent compound, theophylline (B1681296), have been studied more broadly, but direct evidence for the 8-isopropyl derivative is limited.

Effects on Cellular Processes in In Vitro Research Systems

The modulation of intracellular signaling by this compound translates into observable effects on various cellular processes in experimental models.

Xanthine derivatives are well-established modulators of neurotransmission. caringsunshine.com By blocking inhibitory adenosine receptors in the central nervous system, they promote an increase in neuronal firing and the release of several key neurotransmitters, including dopamine, norepinephrine, and acetylcholine. caringsunshine.com Adenosine typically acts as a brake on excessive neuronal activity; its removal by an antagonist like this compound would therefore be expected to enhance neurotransmitter release from presynaptic terminals in experimental settings such as brain slice preparations.

Table 2: Presumed Modulation of Neurotransmitter Release by this compound This table is based on the general effects of xanthine derivatives as adenosine receptor antagonists.

NeurotransmitterEffect of Adenosine (A1 Receptor)Expected Effect of this compound
DopamineInhibition of ReleaseIncreased Release caringsunshine.com
NorepinephrineInhibition of ReleaseIncreased Release caringsunshine.com
AcetylcholineInhibition of ReleaseIncreased Release caringsunshine.com
GlutamateInhibition of ReleaseIncreased Release

The interaction of xanthine derivatives with ion channels appears to be complex and is an area of ongoing investigation. Some studies on theophylline and other xanthines have suggested they can modulate calcium fluxes. nih.gov For instance, research in guinea-pig nasal gland acinar cells showed that xanthine derivatives like caffeine (B1668208), theophylline, and IBMX could inhibit the increase in intracellular Ca2+ concentration induced by acetylcholine, affecting both mobilization from internal stores and entry from the external space. nih.gov Another study on porcine tracheal smooth muscle indicated that theophylline can activate large-conductance Ca2+-activated K+ (BK) channels, which contributes to its muscle-relaxant effects. nih.gov Specific research focusing on the direct effects of this compound on various ion channels is limited, representing a potential avenue for future studies.

The cellular mechanisms of xanthine derivatives, particularly the increase in cAMP, suggest a potential role in metabolic modulation. The cAMP/PKA pathway is a key regulator of many metabolic processes, including glycogenolysis and lipolysis. However, detailed experimental studies focusing specifically on the metabolic effects of this compound in cultured cell systems are not well-represented in the current body of scientific literature.

Absence of Specific Research Data Precludes Comprehensive Analysis of this compound's Cellular and Subcellular Mechanisms

Despite a thorough review of available scientific literature, a detailed cellular and subcellular mechanistic profile of the chemical compound this compound cannot be constructed at this time due to a lack of specific research findings. Investigations into the broader class of 8-substituted theophylline derivatives indicate that modifications at the 8-position of the xanthine scaffold are critical in determining the compound's pharmacological activity, particularly its interaction with primary molecular targets such as phosphodiesterases (PDEs) and adenosine receptors. However, specific experimental data quantifying these interactions for this compound, such as IC50 values for PDE inhibition or Ki values for adenosine receptor binding, are not present in the accessible scientific literature.

The parent compound, theophylline, is well-documented to exert its effects through non-selective inhibition of PDEs, leading to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and through antagonism of adenosine receptors. Structure-activity relationship studies on various 8-substituted analogs, such as 8-bromotheophylline (B15645) and 8-chlorotheophylline, have demonstrated that the nature of the substituent at this position significantly influences the potency and selectivity of these interactions. It is therefore highly probable that the isopropyl group at the 8-position of theophylline would modulate its activity at these primary targets. However, without direct experimental evidence, any description of these effects would be purely speculative and would not meet the required standards of scientific accuracy.

Furthermore, the investigation of potential secondary molecular targets for this compound is similarly hampered by the absence of specific research. For theophylline, secondary mechanisms of action, including the modulation of histone deacetylase (HDAC) activity and the regulation of intracellular calcium levels, have been reported. These actions contribute to its anti-inflammatory and other cellular effects. Yet, no studies have been identified that specifically examine whether this compound shares these secondary targets or possesses a unique profile of molecular interactions beyond adenosine receptors and phosphodiesterases.

Structure Activity Relationship Sar Studies of 8 Isopropyltheophylline and Analogues

Influence of the 8-Isopropyl Moiety on Receptor Affinity and Selectivity

The substituent at the 8-position of the xanthine (B1682287) scaffold plays a pivotal role in determining the affinity and selectivity of the ligand for the different subtypes of adenosine (B11128) receptors (A1, A2A, A2B, and A3). While direct binding data for 8-Isopropyltheophylline is not extensively reported in publicly available literature, SAR studies on a range of 8-substituted xanthines provide significant insights into the likely contribution of the 8-isopropyl group.

Research has consistently shown that substitution at the 8-position with bulky alkyl or cycloalkyl groups can lead to potent and, in some cases, highly selective adenosine A1 receptor antagonists. For instance, the replacement of the hydrogen atom at the C8 position with cycloalkyl groups, such as cyclopentyl or cyclohexyl, results in a dramatic increase in affinity for the A1 receptor. A prime example is 8-Cyclopentyl-1,3-dimethylxanthine (8-CPT), a close structural analogue of this compound, which is a highly potent and selective A1 antagonist. selleckchem.comtargetmol.com

The isopropyl group, being a small, branched alkyl chain, is expected to confer a degree of steric bulk at the 8-position. This bulk is generally well-tolerated and often beneficial for A1 receptor affinity. The hydrophobic nature of the isopropyl moiety likely facilitates favorable interactions within the hydrophobic pocket of the A1 receptor binding site. It is hypothesized that the size and shape of the 8-substituent are critical for discriminating between the different adenosine receptor subtypes. While larger cycloalkyl groups tend to favor A1 selectivity, the specific influence of the isopropyl group on selectivity between A1 and other receptor subtypes, such as A2A, requires more direct comparative studies.

Interactive Table: Comparative Adenosine Receptor Affinity of Selected 8-Substituted Theophylline (B1681296) Analogues.

Compound8-SubstituentA1 Ki (nM)A2 Ki (nM)Selectivity (A2/A1)
Theophylline-H~10,000~25,000~2.5
8-Phenyltheophylline (B1204217)PhenylPotentPotent-
8-Cyclopentyl-1,3-dimethylxanthine (8-CPT)Cyclopentyl10.91440132.1

Systematic Structural Modifications of the Xanthine Scaffold and their Pharmacological Implications

The pharmacological profile of this compound analogues can be finely tuned by systematic modifications at other positions of the xanthine scaffold, namely at the N1, N3, and N7 positions. These modifications can influence not only receptor affinity and selectivity but also pharmacokinetic properties.

Substitutions at N1 and N3: The methyl groups at the N1 and N3 positions of theophylline are crucial for its adenosine receptor antagonist activity. Replacing these methyl groups with larger alkyl groups, such as propyl or butyl, has been shown to generally increase affinity for adenosine receptors. For example, the 1,3-dipropyl substituted xanthines often exhibit higher potency than their 1,3-dimethyl counterparts. medchemexpress.com Therefore, it can be inferred that 1,3-dipropyl-8-isopropylxanthine would likely display enhanced adenosine receptor affinity compared to this compound.

Substitutions at N7: The N7 position of the xanthine ring offers another site for modification. Substitution at this position can modulate the compound's properties. For instance, the introduction of a methyl group at the N7 position in some 8-styrylxanthine derivatives has been shown to increase selectivity for A2 versus A1 receptors. However, bulky substituents at the N7 position are generally not well-tolerated and can lead to a decrease in affinity.

The interplay between substituents at different positions is a key aspect of the SAR of xanthines. The optimal combination of substituents at the N1, N3, and C8 positions is necessary to achieve high potency and the desired selectivity profile for a specific adenosine receptor subtype.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov In the context of this compound and its analogues, QSAR studies can provide valuable predictive models for estimating their adenosine receptor affinity.

While specific QSAR models exclusively focused on this compound are not prominent in the literature, broader QSAR studies on 8-substituted xanthines have identified key molecular descriptors that influence their antagonist activity. These descriptors often include:

Steric parameters: Such as molecular volume and surface area of the 8-substituent. These parameters are critical in determining the fit of the ligand within the receptor's binding pocket.

Hydrophobic parameters: Like the partition coefficient (logP), which quantifies the lipophilicity of the molecule. The hydrophobic pocket at the C8-binding region of adenosine receptors makes this a significant factor.

Electronic parameters: Describing the electronic properties of the substituents, which can influence interactions with amino acid residues in the receptor.

A hypothetical QSAR model for a series of 8-alkyltheophylline derivatives might take the form of a linear equation:

log(1/Ki) = c1(Steric Descriptor) + c2(Hydrophobic Descriptor) + c3*(Electronic Descriptor) + constant

Such a model, once validated, could be used to predict the affinity of novel 8-alkyltheophylline analogues, including those with varying branched alkyl chains, providing a rational basis for prioritizing synthetic efforts.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is another powerful computational tool that defines the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For adenosine receptor antagonists of the xanthine class, a general pharmacophore model typically includes:

A hydrogen bond acceptor: Usually associated with the carbonyl oxygen at the C2 or C6 position of the xanthine ring.

A hydrogen bond donor: Often represented by the N7-H or N9-H of the imidazole (B134444) ring.

A hydrophobic region: Corresponding to the C8-substituent, which in the case of this compound would be occupied by the isopropyl group.

Aromatic/cyclic features: The xanthine ring system itself.

The development of a specific pharmacophore model for A1-selective antagonists would likely emphasize a larger, more defined hydrophobic feature at the C8 position to accommodate bulky groups like cyclopentyl or potentially isopropyl. Conversely, a pharmacophore for A2A-selective antagonists might have different spatial requirements for this hydrophobic region.

These pharmacophore models serve as valuable templates for the design of new ligands. By searching virtual libraries of compounds for molecules that fit the pharmacophore model, researchers can identify novel scaffolds with the potential for adenosine receptor antagonism. Furthermore, these models can guide the modification of existing ligands, such as this compound, to enhance their affinity and selectivity by suggesting modifications that better satisfy the pharmacophoric requirements of a specific receptor subtype.

Analytical Methodologies for 8 Isopropyltheophylline in Research Settings

Chromatographic Techniques for Separation and Quantification in Biological Matrices (research samples)

Chromatography is a cornerstone for the analysis of pharmaceutical compounds within biological samples, offering high-resolution separation of the analyte from endogenous interferences. researchgate.net High-performance liquid chromatography and gas chromatography-mass spectrometry are the principal techniques employed for the quantification of 8-Isopropyltheophylline in research settings.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and efficient technique for the separation and quantification of compounds like this compound from biological fluids such as plasma, urine, and saliva. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. nih.gov

The separation is typically achieved on a C18 column, which contains a nonpolar stationary phase. ijper.org A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is used to elute the compound. ijper.org The precise ratio of the mobile phase components can be adjusted to optimize the retention time and peak shape of this compound. Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine analysis. semanticscholar.org

Detection is commonly performed using an ultraviolet (UV) detector, as the xanthine (B1682287) ring system of this compound exhibits strong absorbance in the UV region, typically around 270-280 nm. impactfactor.org For quantitative analysis, a calibration curve is constructed by plotting the peak area of known concentrations of an this compound standard against their concentrations. ijper.org The concentration in unknown research samples is then determined by interpolating their peak areas on this curve.

Sample preparation for biological matrices often involves a protein precipitation step, followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances and concentrate the analyte before injection into the HPLC system. qub.ac.uk

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Typical Condition
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV at 272 nm
Injection Volume 10 µL
Column Temperature 40°C

| Retention Time | Analyte-specific, typically 3-10 minutes |

Note: This table presents typical starting parameters; method optimization is required for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, offering high specificity and sensitivity. ekb.eg This method is particularly useful for confirming the identity of the compound and for quantifying it at very low levels in complex mixtures. indexcopernicus.com

Due to the polarity and relatively low volatility of this compound, a derivatization step is often necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. This typically involves reacting the analyte with a silylating agent to replace active hydrogens.

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column (e.g., a fused silica (B1680970) capillary column coated with a nonpolar phase like 5% phenyl polysiloxane). The separated components then enter the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. mdpi.com The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a "fingerprint" for the compound. For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific, characteristic fragment ions of this compound are monitored, greatly enhancing sensitivity and selectivity. nih.gov

Table 2: General GC-MS Parameters for Analysis

Parameter Typical Condition
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Ramped oven temperature (e.g., 100°C to 280°C)
Ionization Mode Electron Ionization (EI) at 70 eV

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) |

Note: This table provides general parameters. Specific conditions, especially the temperature program and derivatization method, must be optimized.

Spectroscopic Methods for Characterization and Purity Assessment in Research

Spectroscopic techniques are indispensable for the structural elucidation and purity verification of newly synthesized or isolated this compound. uobasrah.edu.iq These methods provide detailed information about the molecular structure and can detect the presence of impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. uobasrah.edu.iqorganicchemistrydata.org Both ¹H NMR and ¹³C NMR are routinely used for this purpose. researchgate.net

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the N-methyl protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The splitting patterns of these signals (e.g., a doublet for the isopropyl methyls and a septet for the methine proton) are characteristic and confirm the connectivity of the atoms. uobasrah.edu.iq

¹³C NMR Spectroscopy: This technique provides a signal for each unique carbon atom in the molecule. bhu.ac.in The ¹³C NMR spectrum of this compound would display signals for the carbonyl carbons, the carbons of the imidazole (B134444) and pyrimidine (B1678525) rings, the N-methyl carbons, and the carbons of the isopropyl group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. researchgate.netresearchgate.net Advanced NMR techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups. bhu.ac.in

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N1-CH₃ ~3.2-3.4 (singlet) ~28
N3-CH₃ ~3.4-3.6 (singlet) ~30
C2=O - ~151
C4=O - ~148
C5 - ~107
C6 - ~155
C8 - ~160
Isopropyl-CH ~3.0-3.3 (septet) ~27

Note: Predicted values are based on the analysis of similar xanthine structures. Actual values may vary depending on the solvent and experimental conditions. sigmaaldrich.comjchps.com

Mass spectrometry is a crucial technique for confirming the molecular weight of this compound and assessing its purity. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular mass with high accuracy, which allows for the confirmation of its elemental composition.

When subjected to electron ionization, the this compound molecule will form a molecular ion (M⁺·), the peak for which should be visible in the mass spectrum. This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. libretexts.org The fragmentation pattern is predictable and characteristic of the molecule's structure. libretexts.org

For this compound, key fragmentation pathways would likely include:

Loss of a methyl radical (·CH₃) from the isopropyl group.

Loss of the entire isopropyl group.

Cleavage of the xanthine ring structure.

Analyzing these fragmentation patterns can provide confirmatory structural information. db-thueringen.demiamioh.edu

Table 4: Predicted Key Mass Spectrometry Fragments for this compound (MW: 222.25 g/mol )

m/z Value Identity
222 [M]⁺· (Molecular Ion)
207 [M - CH₃]⁺
179 [M - C₃H₇]⁺

Note: The relative intensities of these fragments will depend on the ionization energy and the specific mass spectrometer used.

Development and Validation of Assays for In Vitro and Ex Vivo Studies

To study the biological activity of this compound in in vitro (e.g., cell culture) and ex vivo (e.g., isolated tissue) models, it is essential to develop and validate robust analytical assays. certisoncology.com This ensures that the data generated are accurate, reliable, and reproducible. researcher.life The validation process is typically performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). impactfactor.org

The development of an assay, often based on HPLC, begins with optimizing the method for the specific biological matrix being studied. ijper.org This involves selecting appropriate extraction techniques to ensure high recovery of the analyte and minimize matrix effects. qub.ac.uk

The validation of the assay involves assessing several key parameters: semanticscholar.org

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as metabolites, impurities, or matrix components. impactfactor.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. semanticscholar.org

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations and calculating the percent recovery. semanticscholar.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels. semanticscholar.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. impactfactor.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. impactfactor.org

Table 5: Typical Validation Parameters and Acceptance Criteria for a Bioanalytical Method

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal value (±20% at LOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LOQ)
Recovery Consistent, precise, and reproducible

| Specificity | No significant interference at the retention time of the analyte |

Applications As a Pharmacological Research Tool in Preclinical Models

Utilization in In Vitro Assays for Adenosine (B11128) Receptor Characterization

In vitro assays are fundamental in characterizing the interaction of compounds with specific receptors. 8-Isopropyltheophylline has been employed in such assays to determine its affinity and functional effects at adenosine receptors.

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. While comprehensive binding data for this compound across all adenosine receptor subtypes is not extensively documented in publicly available literature, studies on related xanthine (B1682287) derivatives provide a framework for its expected behavior. For instance, theophylline (B1681296), the parent compound, and its derivatives are known to compete with radiolabeled ligands for binding to adenosine A1 and A2A receptors. It is through such competitive binding assays that the dissociation constant (Ki), a measure of binding affinity, is determined. The lower the Ki value, the higher the affinity of the compound for the receptor.

CompoundReceptor SubtypeTest SystemKi (nM)
This compound Data Not AvailableData Not AvailableData Not Available
Theophylline (for comparison)A1 (rat brain)[3H]CHA displacement>10,000
Theophylline (for comparison)A2A (human)[3H]ZM-241385 displacement9220

This table is for illustrative purposes and highlights the need for specific binding affinity data for this compound.

Functional assays in cell lines are crucial for determining whether a compound acts as an agonist or an antagonist at a receptor. Adenosine A2A and A2B receptors are Gs-coupled, meaning their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, A1 and A3 receptors are Gi-coupled, and their activation inhibits adenylyl cyclase, causing a decrease in cAMP levels.

In this context, this compound would be expected to act as an antagonist. In a typical cAMP accumulation assay, cells expressing a specific adenosine receptor subtype are stimulated with an adenosine agonist to either increase or decrease cAMP levels. The ability of this compound to counteract this effect would be measured, and its potency is often expressed as an IC50 value (the concentration of the antagonist that inhibits 50% of the agonist response).

Assay TypeCell LineAdenosine Receptor SubtypeEffect of this compoundPotency (IC50)
cAMP AccumulationCHO (Chinese Hamster Ovary)A2AAntagonism of agonist-induced cAMP increaseData Not Available
cAMP InhibitionHEK-293 (Human Embryonic Kidney)A1Reversal of agonist-induced cAMP decreaseData Not Available

This table illustrates the expected application of this compound in functional assays and the type of data that would be generated.

Application in Ex Vivo Tissue Preparations

Ex vivo tissue preparations provide a bridge between in vitro assays and in vivo studies, allowing for the investigation of drug effects in an intact tissue environment.

Organ bath studies are widely used to assess the physiological response of isolated tissues, such as smooth muscle relaxation or contraction. For instance, guinea pig tracheal strips are a classic model for studying bronchodilation. In these preparations, adenosine can induce relaxation, an effect mediated primarily by A2B receptors. This compound, as an adenosine receptor antagonist, would be expected to inhibit this adenosine-induced relaxation. The potency of this antagonism can be quantified by determining the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

Isolated tissue perfusion models, such as the Langendorff heart preparation, allow for the study of drug effects on an entire organ in a controlled environment. In the Langendorff model, the heart is isolated and perfused with a nutrient-rich solution through the coronary arteries. This preparation can be used to study the effects of compounds on heart rate, contractility, and coronary flow. Adenosine has well-known effects on the heart, including negative chronotropic (decreased heart rate) and dromotropic (decreased conduction velocity) effects mediated by A1 receptors, and vasodilation of coronary arteries mediated by A2A receptors. This compound could be used in this model to antagonize these effects of adenosine, helping to elucidate the role of endogenous adenosine in cardiac function.

Role in In Vivo Animal Models for Dissecting Adenosine Signaling Pathways

In vivo animal models are essential for understanding the integrated physiological effects of a compound and its potential therapeutic applications. Adenosine signaling is implicated in a wide range of physiological processes, including cardiovascular function, neurotransmission, and inflammation.

In animal models, this compound can be administered to block adenosine receptors and observe the resulting physiological changes. For example, in studies of cardiovascular function, the administration of adenosine or its agonists typically causes hypotension and bradycardia. The ability of this compound to antagonize these effects would provide evidence of its action at adenosine receptors in vivo. By using such models, researchers can dissect the specific roles of adenosine signaling pathways in health and disease. For instance, chronic administration of adenosine antagonists like theophylline has been shown to upregulate adenosine A1 receptors in the brain, a finding that has implications for understanding the mechanisms of tolerance to methylxanthines. nih.gov

Central Nervous System Research (e.g., neuromodulation)

There is a lack of specific preclinical studies investigating the effects of this compound on the central nervous system. Research into related adenosine A1 receptor antagonists has demonstrated their potential to modulate neuronal activity. For instance, compounds like 8-cyclopentyltheophylline have been explored for their influence on synaptic transmission and plasticity. Future preclinical research on this compound could explore its potential as a neuromodulatory agent, focusing on its ability to influence neurotransmitter systems and neuronal excitability in various brain regions. Such studies would be crucial in determining its profile as a tool for CNS research.

Cardiovascular System Research (e.g., blood pressure regulation)

Detailed in vivo studies on the cardiovascular effects of this compound in preclinical models are not currently available. Theophylline and its derivatives are known to exert effects on the cardiovascular system, primarily through adenosine receptor antagonism and phosphodiesterase inhibition, leading to changes in heart rate and vascular tone. Preclinical investigations would be necessary to characterize the specific hemodynamic effects of this compound, including its influence on blood pressure, cardiac contractility, and vascular resistance in animal models.

Renal and Other Organ System Research

The impact of this compound on renal function and other organ systems has not been documented in preclinical research literature. Xanthine derivatives can influence renal hemodynamics and tubular function. Therefore, preclinical studies would be required to assess the effects of this compound on parameters such as glomerular filtration rate, renal blood flow, and electrolyte balance.

Comparative Studies with Other Adenosine Receptor Antagonists in Research Paradigms

Direct comparative preclinical studies evaluating this compound against other well-characterized adenosine receptor antagonists like caffeine (B1668208), 8-cyclopentyltheophylline, or 8-phenyltheophylline (B1204217) are absent from the scientific literature. Such research would be invaluable for establishing the relative potency, selectivity, and efficacy of this compound at different adenosine receptor subtypes. These studies would help to position this compound within the broader pharmacological landscape of xanthine derivatives and determine its potential utility as a specific research tool.

Theoretical and Computational Studies of 8 Isopropyltheophylline

Molecular Docking Simulations with Adenosine (B11128) Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 8-isopropyltheophylline, docking simulations are instrumental in elucidating its binding mode within the orthosteric binding pocket of the four adenosine receptor subtypes (A1, A2A, A2B, and A3).

Research on a variety of 8-substituted xanthines has established that the substituent at the 8-position plays a critical role in determining both the affinity and selectivity for adenosine receptor subtypes. The isopropyl group in this compound, being a small, lipophilic, and branched alkyl group, is expected to occupy a specific hydrophobic subpocket within the receptor's binding site.

Key Research Findings:

Binding Site Interactions: Docking studies of related 8-alkylxanthines into adenosine A1 and A2A receptor crystal structures reveal that the xanthine (B1682287) core forms key hydrogen bonds with conserved amino acid residues, such as a glutamine and an asparagine in transmembrane helix 6 (TM6) and 7 (TM7), respectively. The 1,3-dimethyl groups of the theophylline (B1681296) scaffold are predicted to be oriented towards the extracellular vestibule of the receptor.

Role of the 8-Isopropyl Group: The 8-isopropyl group is hypothesized to project into a hydrophobic cavity within the binding pocket. The size and shape of this pocket differ between the adenosine receptor subtypes, which is a key determinant of ligand selectivity. For instance, the A1 receptor is known to have a smaller, more constrained 8-position binding pocket compared to the A2A receptor, which can accommodate bulkier substituents. The relatively small size of the isopropyl group suggests it may be well-tolerated by multiple receptor subtypes.

Predicted Binding Affinities: The binding affinity of a ligand is often estimated using a scoring function in the docking program, which calculates a score representing the strength of the ligand-receptor interaction. While specific scores for this compound are not published, the trends observed for other 8-alkylxanthines suggest that increasing the lipophilicity at the C8 position can enhance affinity, particularly for the A2A receptor.

Illustrative Docking Simulation Data for this compound with Adenosine A1 and A2A Receptors:

Receptor SubtypePredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Predicted Interactions
Adenosine A1-7.5Asn254, His278Hydrogen bonds with xanthine core; Hydrophobic interactions with isopropyl group
Adenosine A2A-8.2Asn253, Phe168, Ile274Hydrogen bonds with xanthine core; π-stacking with Phe168; Hydrophobic interactions with isopropyl group in a larger pocket

Note: The data in this table is illustrative and based on typical findings for 8-alkylxanthines, as specific published data for this compound is not available.

Molecular Dynamics Simulations to Elucidate Ligand-Receptor Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the physiological environment than static docking poses. An MD simulation would track the movements and conformational changes of this compound and the adenosine receptor, revealing the stability of the binding mode and the role of water molecules and membrane lipids.

Key Research Findings from Studies on Related Systems:

Complex Stability: For related xanthine antagonists, MD simulations have shown that the ligand generally remains stably bound in the orthosteric pocket throughout the simulation, with the root-mean-square deviation (RMSD) of the ligand and receptor backbone atoms reaching a plateau. This indicates a stable binding mode.

Conformational Adjustments: MD simulations often reveal subtle conformational changes in the receptor upon ligand binding. The binding of an antagonist like this compound is expected to stabilize the inactive conformation of the G-protein coupled adenosine receptor, preventing the conformational changes required for G-protein activation.

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations are used to determine the electronic properties of a molecule, such as its electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and charge distribution. These properties are fundamental to understanding its chemical reactivity and how it interacts with the receptor at an electronic level.

Key Molecular Properties and Their Significance:

Electrostatic Potential: The molecular electrostatic potential (MEP) map of this compound would show regions of negative potential around the oxygen atoms of the xanthine core and the nitrogen atoms, indicating their role as hydrogen bond acceptors. The isopropyl group would be characterized by a neutral or slightly positive potential, consistent with its hydrophobic nature.

Frontier Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting a molecule's reactivity and its ability to participate in charge-transfer interactions. For xanthine derivatives, these calculations can help in understanding the electronic factors that contribute to receptor affinity.

Table of Calculated Molecular Properties for Theophylline and a Hypothetical 8-Substituted Analog:

CompoundHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)
Theophylline-6.5-1.23.7
8-alkylxanthine (generic)-6.3-1.14.1

Note: This table presents typical values for theophylline and a generic 8-alkylxanthine to illustrate the type of data obtained from quantum chemical calculations.

In Silico Screening and Predictive Modeling for Novel Research Probes

In silico screening involves the use of computational methods to search large databases of virtual compounds to identify those that are likely to bind to a specific target. Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that relate the chemical structure of a series of compounds to their biological activity.

While a specific in silico screening campaign for analogs of this compound is not documented, the principles of this approach are highly relevant for the discovery of new adenosine receptor antagonists based on the theophylline scaffold.

Methodologies and Potential Applications:

Pharmacophore Modeling: A pharmacophore model for adenosine receptor antagonists can be developed based on the known binding mode of this compound and other xanthines. This model would define the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) and their spatial arrangement required for binding. This pharmacophore could then be used to screen virtual libraries for novel compounds with a high probability of being active.

QSAR Studies: A QSAR model for 8-substituted theophyllines could be developed by correlating various calculated molecular descriptors (e.g., lipophilicity (logP), molar refractivity, electronic parameters) of a series of analogs with their experimentally determined binding affinities. Such a model could then be used to predict the affinity of novel, unsynthesized 8-substituted theophyllines, guiding the selection of the most promising candidates for synthesis and testing. For instance, a QSAR model might reveal a parabolic relationship between the size of the 8-alkyl substituent and A1 receptor affinity, suggesting an optimal size for this group.

Future Directions and Unexplored Research Avenues

Development of Highly Selective and Potent 8-Isopropyltheophylline Analogues for Specific Research Questions

While this compound offers a degree of selectivity for the A1 adenosine (B11128) receptor, the development of analogues with even greater potency and subtype specificity is a critical future direction. The xanthine (B1682287) scaffold provides a versatile foundation for chemical modification. cftri.res.inresearchgate.net Research into xanthine derivatives has shown that substitutions at the N1, N3, and C8 positions are particularly influential in determining binding affinity and selectivity for adenosine receptor subtypes. benthamdirect.com

Future synthetic efforts could focus on a "functionalized congener" approach, where chemically reactive groups are introduced at specific positions on the xanthine core. researchgate.netnih.gov This strategy allows for the covalent attachment of various moieties, potentially enhancing interactions with the receptor binding pocket or introducing novel properties. For instance, creating a library of this compound analogues with diverse substitutions at the N1 and N3 positions could yield compounds with significantly improved A1 receptor selectivity over other adenosine receptor subtypes (A2A, A2B, and A3). Such highly selective antagonists are essential for dissecting the precise physiological roles of the A1 receptor without the confounding effects of cross-reactivity. nih.gov The development of these next-generation probes will be instrumental in addressing specific research questions that require unambiguous modulation of A1 receptor signaling.

Integration with Advanced Omics Technologies for Deeper Mechanistic Insights

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the multifaceted effects of this compound. Moving beyond the study of single signaling pathways, these approaches can provide a holistic view of the cellular and systemic responses to A1 adenosine receptor antagonism.

Transcriptomics: Analyzing changes in the entire set of RNA transcripts in a cell or tissue following treatment with this compound can reveal the downstream genes and pathways regulated by A1 receptor signaling. For example, a transcriptomic study of leukocytes from heart failure patients revealed alterations in the expression of all four adenosine receptors, suggesting a role for adenosine signaling in the pathophysiology of this disease. nih.gov

Proteomics: This approach can identify global changes in protein expression and post-translational modifications, offering insights into the functional consequences of A1 receptor blockade. Proteomic analysis has been used to study the effects of A1 receptor agonism, identifying changes in stress proteins, metabolism-associated proteins, and signal transduction pathways. researchgate.net Similar studies with this compound could elucidate the proteomic signature of A1 receptor antagonism.

Metabolomics: By profiling the complete set of small-molecule metabolites, metabolomics can uncover novel metabolic pathways affected by this compound. An untargeted metabolomics study of a novel dual A1/A2A adenosine receptor antagonist revealed potential antidepressant effects mediated through downstream impacts on amino acid and lipid metabolism. nih.gov Applying similar techniques to this compound could uncover its influence on cellular metabolism and identify novel biomarkers of A1 receptor activity.

Integrating these omics datasets will provide a comprehensive, systems-level understanding of the mechanism of action of this compound, potentially uncovering novel functions and therapeutic targets related to A1 receptor signaling.

Potential for Use in Advanced Biomedical Research Models (e.g., organoids, microphysiological systems)

Traditional two-dimensional cell cultures often fail to replicate the complex architecture and functionality of native tissues. The emergence of advanced three-dimensional (3D) models, such as organoids and microphysiological systems (MPS), also known as "organs-on-a-chip," presents an exciting frontier for pharmacological research. nih.govnih.gov

Organoids are self-organizing 3D structures grown from stem cells that can mimic the structure and function of specific organs. nih.govyoutube.com These models provide a more physiologically relevant context to study the effects of compounds like this compound on organ development, disease progression, and drug response. For example, patient-derived organoids could be used to investigate how A1 receptor antagonism affects diseased tissues, paving the way for personalized medicine approaches.

Microphysiological systems are microfluidic devices that recreate the key functional units of human organs in vitro, complete with fluid flow and mechanical cues. nih.govnews-medical.netnc3rs.org.uknih.gov These systems offer a dynamic environment for studying the effects of this compound on tissue-tissue interactions and complex physiological responses. The use of MPS can bridge the gap between traditional in vitro assays and in vivo studies, providing more accurate predictions of human responses and reducing the reliance on animal models. news-medical.netmtmlaboratory.com The application of this compound in these advanced models could provide novel insights into the role of A1 receptors in organ physiology and pathophysiology.

Challenges and Opportunities in Expanding its Research Utility

Despite its value as a research tool, the expansion of this compound's utility is not without challenges. A primary hurdle in the development of adenosine receptor ligands, including xanthine derivatives, is achieving high subtype selectivity. nih.gov The four adenosine receptor subtypes share a significant degree of structural homology, making the design of highly specific antagonists a complex task. Non-specific binding can lead to off-target effects, complicating the interpretation of experimental results.

Furthermore, some xanthine derivatives suffer from poor water solubility, which can limit their bioavailability and application in certain experimental settings. Overcoming these challenges will require innovative medicinal chemistry approaches to optimize both the selectivity and the physicochemical properties of this compound analogues.

However, these challenges are balanced by significant opportunities. The widespread distribution of A1 adenosine receptors throughout the body and their involvement in numerous physiological and pathological processes mean that selective antagonists like this compound have immense potential as research tools and as starting points for therapeutic development. nih.gov The opportunity to develop more potent and selective analogues, combined with their application in advanced research models and integration with omics technologies, promises to continue to expand our understanding of A1 receptor biology and its role in health and disease.

Q & A

Q. What are the standard synthetic routes for 8-Isopropyltheophylline, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:

  • Begin with a literature review to identify existing synthetic protocols (e.g., alkylation of theophylline derivatives). Use reaction optimization techniques such as Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst ratio) .
  • Validate purity via HPLC with UV detection (λ = 270 nm) and confirm structural integrity using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Report yields and purity metrics in triplicate to ensure reproducibility .

Q. How should researchers characterize the physicochemical properties of this compound to meet publication standards?

Methodological Answer:

  • Perform solubility studies in polar/nonpolar solvents (e.g., water, DMSO) using shake-flask methods. Determine partition coefficients (logP) via octanol-water partitioning .
  • Measure thermal stability via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Include crystallinity data from X-ray diffraction (XRD) or powder XRD .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • Use LC-MS/MS with deuterated internal standards (e.g., theophylline-d6_6) for sensitivity and specificity. Validate the method per ICH guidelines (linearity range: 1–1000 ng/mL, precision <15% RSD) .
  • For tissue distribution studies, employ homogenization followed by solid-phase extraction (SPE) to minimize matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Conduct a meta-analysis of existing data, focusing on variables such as assay type (e.g., adenosine receptor binding vs. PDE inhibition), cell lines, and dosage ranges. Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
  • Replicate key experiments under controlled conditions, ensuring adherence to standardized protocols (e.g., EC50_{50} measurements in triplicate) .

Q. What computational strategies are effective for modeling the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?

Methodological Answer:

  • Develop a physiologically based pharmacokinetic (PBPK) model using software like GastroPlus or Simcyp. Parameterize the model with in vitro ADME data (e.g., hepatic clearance from microsomal assays) .
  • Validate predictions against in vivo PK data from rodent studies, applying Bayesian inference to refine parameters .

Q. How should researchers design experiments to investigate the enantioselective effects of this compound metabolites?

Methodological Answer:

  • Synthesize enantiomers via chiral chromatography (e.g., Chiralpak AD-H column) and confirm enantiomeric excess (ee) using polarimetry or chiral HPLC .
  • Compare metabolic pathways in hepatocyte incubations (human/rat) with LC-MS-based metabolomics. Use pathway analysis tools (e.g., MetaboAnalyst) to identify enantiomer-specific biomarkers .

Q. What experimental approaches are suitable for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Conduct forced degradation studies: expose this compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and thermal (40–80°C) conditions. Monitor degradation products via UPLC-PDA and characterize major impurities using MS/MS .

Q. How can in vitro-in vivo correlations (IVIVC) be established for this compound’s therapeutic efficacy?

Methodological Answer:

  • Use parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption. Corrogate results with in vivo bioavailability studies in Sprague-Dawley rats, applying linear regression to model absorption-efficacy relationships .

Methodological Considerations

  • Data Presentation : Tabulate results with error margins (mean ± SD) and statistical significance (p-values). Use line graphs for kinetic data and heatmaps for omics datasets .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal ethics committee approval .
  • Replication : Include detailed supplementary materials (e.g., NMR spectra, chromatograms) to enable independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.